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This guide provides a comprehensive analysis of the Orthostatic Hypotension Symptom

Assessment (OHSA) and its validation in clinical trials of ampreloxetine for the treatment of

neurogenic orthostatic hypotension (nOH). It compares the OHSA with alternative assessment

methods and presents supporting experimental data to inform its use in clinical research and

drug development.

Introduction to Orthostatic Hypotension Symptom
Assessment (OHSA)
The Orthostatic Hypotension Symptom Assessment (OHSA) is a patient-reported outcome

(PRO) instrument designed to measure the severity of the cardinal symptoms of neurogenic

orthostatic hypotension (nOH). It is a subscale of the broader Orthostatic Hypotension

Questionnaire (OHQ). The OHSA consists of six items, each rated on an 11-point Likert scale

from 0 (no symptoms) to 10 (worst possible symptoms). The composite score is the average of

the six items.

The six symptoms assessed by the OHSA are:

Dizziness, lightheadedness, or feeling faint
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Problems with vision (e.g., blurring, seeing spots)

Weakness

Fatigue

Trouble concentrating

Head and neck discomfort (coat-hanger pain)

The OHSA, particularly item #1 (dizziness/lightheadedness), has been a key endpoint in major

clinical trials for nOH therapies.

Ampreloxetine and its Mechanism of Action
Ampreloxetine is an investigational, once-daily, selective norepinephrine reuptake inhibitor

(NRI) being developed for the treatment of symptomatic nOH. By blocking the norepinephrine

transporter (NET), ampreloxetine increases the synaptic concentration of norepinephrine, a

neurotransmitter crucial for maintaining blood pressure upon standing. This targeted

mechanism aims to improve orthostatic tolerance and alleviate the debilitating symptoms of

nOH.
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Caption: Ampreloxetine's Mechanism of Action. (Within 100 characters)
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Validation of OHSA in Ampreloxetine Clinical Trials
The OHSA has been extensively used as a primary and secondary endpoint in the clinical

development program for ampreloxetine, including a Phase 2 study and the Phase 3

REDWOOD (NCT03829657) and SEQUOIA (NCT03750552) trials. A new pivotal Phase 3 trial,

CYPRESS (NCT05696717), is also underway.

Experimental Protocols
A common study design in the later-phase trials for ampreloxetine has been a randomized

withdrawal protocol.
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Caption: Randomized Withdrawal Trial Workflow. (Within 100 characters)
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Phase 3 REDWOOD Study (NCT03829657) Protocol Summary:

Study Design: A 22-week, multicenter study with a 16-week open-label period followed by a

6-week double-blind, placebo-controlled, randomized withdrawal period.[1]

Patient Population: Patients with a clinical diagnosis of primary autonomic failure

(Parkinson's disease, multiple system atrophy [MSA], or pure autonomic failure) and

symptomatic nOH.[1]

Intervention: During the open-label phase, all patients received ampreloxetine. Responders

were then randomized to either continue ampreloxetine or switch to a placebo.

Primary Endpoint: The primary endpoint for the REDWOOD study in a prespecified subgroup

analysis of MSA patients was the change in OHSA composite score.[2]

Assessments: The OHSA, OHDAS, and standing blood pressure were assessed at baseline

and various time points throughout the study.

Phase 2 Study (NCT02705755) Protocol Summary:

Study Design: A multicenter, three-part study including an ascending-dose phase, a double-

blind, placebo-controlled phase, and a 20-week open-label extension phase.[3][4]

Patient Population: Patients with symptomatic nOH.[3]

Assessments: OHSA item #1 (dizziness/lightheadedness), supine, seated, and standing

blood pressure were key assessments.[3][4]

Quantitative Data from Ampreloxetine Trials
The following tables summarize the performance of ampreloxetine as measured by the OHSA

and other relevant endpoints.

Table 1: OHSA Results from the Phase 3 REDWOOD Study (MSA Subgroup)
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Outcome
Measure

Ampreloxetine
Group

Placebo Group
Mean
Difference
(95% CI)

p-value

Change in OHSA

Composite Score

from

Randomization

Stable Worsened -1.6 0.0056

Improvement in

OHSA

Composite Score

after 16-week

Open-Label

Phase

-2.6 points from

baseline
N/A N/A N/A

Data from a prespecified subgroup analysis of patients with Multiple System Atrophy (MSA) in

the REDWOOD trial.[2]

Table 2: Key Efficacy Endpoints from the Phase 3 REDWOOD Study (MSA Subgroup)

Outcome Measure Ampreloxetine vs. Placebo p-value

OHQ Composite Score -1.2 0.0250

OHDAS Item 1 (Standing a

short time)
-2.0 0.0147

3-minute Standing Systolic

Blood Pressure
15.7 mmHg higher 0.0157

Data from a prespecified subgroup analysis of patients with MSA in the REDWOOD trial.

Table 3: OHSA Results from the Phase 2 Open-Label Extension Study
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Timepoint
Mean Improvement in
OHSA Score

Mean Improvement in
OHSA Item #1 Score

Week 4 1.0 points 2.4 points

Week 8 N/A 3.2 points

Week 12 N/A 1.7 points

Week 16 N/A 2.7 points

Week 20 N/A 3.1 points

Data from the open-label extension of the Phase 2 trial in patients with symptomatic nOH.[5][6]

Comparison with Alternative Assessment Methods
While the OHSA is a validated and widely used tool, other assessments are also employed in

the evaluation of nOH.

Table 4: Comparison of Assessment Tools for Neurogenic Orthostatic Hypotension

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://practicalneurology.com/news/ampreloxetine-improves-neurogenic-orthostatic-hypotension-symptoms/2468976/
https://www.prnewswire.com/news-releases/theravance-biopharma-reports-new-data-from-phase-2-study-of-ampreloxetine-td-9855-in-presentation-at-2019-international-association-of-parkinsonism-and-related-disorders-iaprd-world-congress-300869944.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assessment Tool Description Advantages Disadvantages

Orthostatic

Hypotension

Symptom Assessment

(OHSA)

6-item patient-

reported outcome

(PRO) measuring

symptom severity.

Specific to cardinal

symptoms of nOH;

validated in multiple

clinical trials; sensitive

to treatment effects.

Subjective; reliability

can be suboptimal for

certain items.[7]

Orthostatic

Hypotension Daily

Activities Scale

(OHDAS)

4-item PRO assessing

the impact of

symptoms on daily

activities.

Measures functional

impact; acceptable

reliability.[7]

May be influenced by

factors other than

nOH (e.g., motor

deficits).

Patient Global

Impression of

Severity/Change

(PGI-S/C)

A single-item global

assessment by the

patient of their

condition's severity or

change over time.

Simple and quick to

administer; provides a

holistic patient

perspective.

Less specific than

multi-item

questionnaires; may

not capture all aspects

of the condition.

Orthostatic Blood

Pressure

Measurement

Objective

measurement of blood

pressure changes

upon standing.

Objective and

quantitative; a

diagnostic criterion for

OH.

Does not directly

measure symptom

burden; can be

variable.

A study analyzing the psychometric properties of the Swedish version of the OHQ in patients

with parkinsonism found that the reliability of the OHSA was suboptimal (Cronbach's alpha

0.64), whereas it was acceptable for the OHDAS (0.81) and the composite OHQ score (0.79).

[7]

Conclusion
The Orthostatic Hypotension Symptom Assessment (OHSA) has been rigorously evaluated in

the clinical development of ampreloxetine and has demonstrated its utility as a primary

endpoint for assessing treatment efficacy in patients with neurogenic orthostatic hypotension.

The data from the Phase 2 and Phase 3 REDWOOD studies show that ampreloxetine leads to

statistically significant and clinically meaningful improvements in OHSA scores, which are

corroborated by objective measures such as standing blood pressure.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7507031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7507031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7507031/
https://www.benchchem.com/product/b605500?utm_src=pdf-body
https://www.benchchem.com/product/b605500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While alternative assessments like the OHDAS and PGI scales provide valuable

complementary information on functional impact and overall patient perception, the OHSA

remains a critical tool for specifically quantifying the severity of the core symptoms of nOH. The

established Minimally Clinically Important Difference (MCID) for the OHSA further enhances its

value in interpreting the clinical relevance of treatment effects. For researchers and drug

developers in the field of autonomic disorders, the OHSA, particularly in conjunction with

ampreloxetine studies, serves as a robust benchmark for symptom assessment.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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